1,5-Bis(chloromethyl)naphthalene

Description

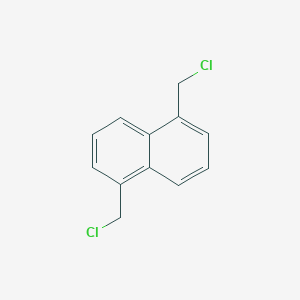

Structure

3D Structure

Properties

IUPAC Name |

1,5-bis(chloromethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2/c13-7-9-3-1-5-11-10(8-14)4-2-6-12(9)11/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJTAZXHBEBIQQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=C(C2=C1)CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90169579 | |

| Record name | 1,5-Bis(chloromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1733-76-2 | |

| Record name | 1,5-Bis(chloromethyl)naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1733-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Bis(chloromethyl)naphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001733762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1733-76-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83233 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Bis(chloromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-bis(chloromethyl)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-BIS(CHLOROMETHYL)NAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PM4HK5WJ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,5-Bis(chloromethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Bis(chloromethyl)naphthalene is a chemical compound with the CAS number 1733-76-2 .[1][2] This aromatic hydrocarbon is a derivative of naphthalene, featuring two chloromethyl groups attached to the first and fifth carbon atoms of the naphthalene ring. Its bifunctional nature makes it a valuable intermediate in organic synthesis, particularly in the fields of polymer chemistry and as a building block for more complex molecules. This technical guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on its relevance to research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 1733-76-2 | [1][2] |

| Molecular Formula | C₁₂H₁₀Cl₂ | [1][2] |

| Molecular Weight | 225.11 g/mol | [1][2] |

| Melting Point | 172 °C | [1] |

| Boiling Point | 365.9 °C at 760 mmHg | |

| Appearance | Solid | |

| Solubility | Insoluble in water. Soluble in many common organic solvents. | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the chloromethylation of naphthalene. While specific high-yield protocols for the pure 1,5-isomer can be proprietary, a general approach is the reaction of naphthalene with formaldehyde and hydrogen chloride in the presence of a suitable catalyst. A detailed experimental protocol for a related compound, 1-chloromethylnaphthalene, which can be a precursor or a byproduct, provides insight into the reaction conditions.

A patented method for producing a mixture of bis(chloromethyl)naphthalene isomers, including the 1,5-isomer, involves the following steps:

Materials:

-

Purified Naphthalene

-

Paraformaldehyde (92%)

-

Methylcyclohexane

-

Sulfuric Acid (80%)

-

Phase Transfer Catalyst (e.g., CPC)

-

Hydrogen Chloride Gas

Procedure:

-

Charge a 2L jacketed separable flask, equipped with a stirrer, dropping funnel, and condenser, with 230.7g (1.80 mol) of purified naphthalene, 129.2g (3.96 mol) of 92% paraformaldehyde, and 461.4g of methylcyclohexane.[4]

-

Heat the mixture to 80°C with stirring.[4]

-

Prepare a mixture of 485.5g of 80% sulfuric acid and 6.71g (0.018 mol) of a phase transfer catalyst and add it to the dropping funnel.[4]

-

Continuously bubble hydrogen chloride gas through the reaction mixture (at a blow rate of approximately 2 mol equivalents) while adding the acid-catalyst mixture over 2 hours, maintaining the reaction temperature at 80°C.[4]

-

After the addition is complete, allow the reaction to proceed at 80°C for 8 hours.[4]

-

The resulting product will be a mixture of isomers, including 1,4-bis(chloromethyl)naphthalene and this compound.[4] Further purification would be required to isolate the 1,5-isomer.

Below is a workflow diagram illustrating the general synthesis process.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis. Its two reactive chloromethyl groups allow it to be a key component in the synthesis of various organic materials and potential drug candidates.

Polymer Chemistry

A significant application of bis(chloromethyl) aromatic compounds is in the synthesis of high-performance polymers. The rigid naphthalene core of this compound can impart desirable properties such as high thermal stability and specific optical characteristics to polymers. For instance, related isomers like 2,6-bis(chloromethyl)naphthalene are used to create poly(naphthalene vinylene)s (PNVs), which are of interest for their optoelectronic properties.

Drug Development and Medicinal Chemistry

While specific biological activities or signaling pathway interactions for this compound are not extensively documented in publicly available literature, naphthalene derivatives, in general, are a cornerstone in medicinal chemistry. The naphthalene scaffold is present in numerous FDA-approved drugs and natural products with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The cytotoxic nature of some naphthalene metabolites, such as epoxides and naphthoquinones, is attributed to their ability to interact with cellular proteins.

The diagram below illustrates the central role of the naphthalene core in the development of various therapeutic agents.

Safety and Handling

This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with established applications in polymer science and potential uses in the synthesis of novel organic compounds for various research fields, including drug discovery. While its direct biological activity is not well-characterized, its structural motif is present in many biologically active molecules. The information provided in this guide serves as a foundational resource for researchers and scientists working with this compound.

References

- 1. Naphthalene, 1,5-bis(chloromethyl)- [webbook.nist.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 1-(Chloromethyl)naphthalene, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. JP5087312B2 - A method for producing bis (chloromethyl) naphthalene. - Google Patents [patents.google.com]

Synthesis and Characterization of 1,5-Bis(chloromethyl)naphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 1,5-Bis(chloromethyl)naphthalene, a key intermediate in organic synthesis. This document details experimental protocols, presents key characterization data, and outlines the synthetic workflow.

Introduction

This compound is a functionalized naphthalene derivative of significant interest in the synthesis of advanced materials and complex organic molecules. Its two reactive chloromethyl groups provide versatile handles for further chemical transformations, making it a valuable building block in the development of novel polymers, ligands, and pharmaceutical intermediates. This guide focuses on a common method for its synthesis via the chloromethylation of naphthalene and provides available characterization data.

Synthesis of this compound

The synthesis of this compound is typically achieved through the chloromethylation of naphthalene. This electrophilic aromatic substitution reaction introduces two chloromethyl groups onto the naphthalene ring. A common method, adapted from patent literature, results in a mixture of isomers, primarily the 1,4- and 1,5-disubstituted products.

Experimental Protocol: Chloromethylation of Naphthalene

This protocol describes the synthesis of a mixture of bis(chloromethyl)naphthalene isomers.

Materials:

-

Purified Naphthalene

-

Paraformaldehyde (92%)

-

Methylcyclohexane

-

Sulfuric Acid (80%)

-

Phase Transfer Catalyst (e.g., Cetylpyridinium chloride - CPC)

-

Hydrogen Chloride Gas

-

Methanol (for recrystallization)

Procedure:

-

In a 2-liter jacketed separable flask equipped with a stirrer, dropping funnel, and condenser, combine 230.7 g (1.80 mol) of purified naphthalene, 129.2 g (3.96 mol) of 92% paraformaldehyde, and 461.4 g of methylcyclohexane.

-

Heat the mixture to 80°C while stirring.

-

Prepare a mixture of 485.5 g of 80% sulfuric acid and 6.71 g (0.018 mol) of the phase transfer catalyst.

-

Add the acid-catalyst mixture to the dropping funnel.

-

Continuously bubble hydrogen chloride gas through the reaction mixture.

-

While maintaining the reaction temperature at 80°C, add the acid-catalyst mixture dropwise over 2 hours.

-

After the addition is complete, continue to stir the reaction mixture at 80°C for 8 hours.

-

Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

-

Filter the solid product and wash it with water.

-

For further purification and potential separation of isomers, recrystallize the crude product from methanol.[1]

Expected Outcome:

This reaction typically yields a mixture of bis(chloromethyl)naphthalene isomers. The ratio of 1,4-isomer to 1,5-isomer is approximately 55:45.[1]

Synthetic Workflow

Caption: Synthetic workflow for the preparation of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are key analytical techniques and available data.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₀Cl₂ |

| Molecular Weight | 225.11 g/mol |

| CAS Number | 1733-76-2 |

Spectroscopic Data

Infrared (IR) Spectroscopy:

The IR spectrum provides information about the functional groups present in the molecule. The National Institute of Standards and Technology (NIST) provides a reference spectrum for this compound.[2] Key expected absorptions include C-H stretching for the aromatic ring and the chloromethyl groups, C=C stretching of the aromatic ring, and the C-Cl stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: Similarly, experimental ¹³C NMR data for this compound is not widely reported. A predicted spectrum would show a signal for the methylene carbons and several signals for the aromatic carbons, with the number of signals reflecting the symmetry of the molecule.

Mass Spectrometry (MS):

Experimental mass spectral data for this compound is not available in the searched sources. The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 224 (for the ³⁵Cl isotope) and 226 (for the ³⁷Cl isotope) with a characteristic isotopic pattern for two chlorine atoms. Fragmentation would likely involve the loss of a chlorine atom to form a stable benzylic-type carbocation (M-Cl)⁺, which would be a prominent peak in the spectrum. Further fragmentation of the naphthalene ring system would also be observed.

Characterization Workflow

Caption: General workflow for the characterization of this compound.

Purification and Isomer Separation

The primary impurity in the synthesis is the 1,4-bis(chloromethyl)naphthalene isomer. While the provided synthesis protocol suggests recrystallization from methanol for purification, its effectiveness in separating the 1,4- and 1,5-isomers is not explicitly detailed in the available literature.[1]

Further purification to isolate the 1,5-isomer may require techniques such as fractional crystallization or preparative chromatography. The choice of solvent and conditions for fractional crystallization would need to be optimized based on the differential solubility of the two isomers.

Conclusion

References

Spectroscopic Profile of 1,5-Bis(chloromethyl)naphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 1,5-bis(chloromethyl)naphthalene, a key intermediate in various synthetic applications. Due to the limited availability of public experimental NMR and mass spectrometry data for this specific isomer, this document presents experimental Infrared (IR) spectroscopy data alongside high-quality predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. These predictions are based on established computational models and serve as a valuable reference for spectral interpretation and compound verification.

Spectroscopic Data Summary

The following tables summarize the available experimental and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| ~7.85 | Doublet | 2H | H-4, H-8 |

| ~7.60 | Doublet | 2H | H-2, H-6 |

| ~7.45 | Triplet | 2H | H-3, H-7 |

| ~4.90 | Singlet | 4H | -CH₂Cl |

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm). Predicted data provides an estimation of the chemical shifts and splitting patterns.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) [ppm] | Assignment |

| ~134.0 | C-1, C-5 |

| ~131.5 | C-4a, C-8a |

| ~129.0 | C-4, C-8 |

| ~127.0 | C-2, C-6 |

| ~125.5 | C-3, C-7 |

| ~46.0 | -CH₂Cl |

Solvent: CDCl₃. Predicted data provides an estimation of the carbon chemical shifts.

Infrared (IR) Spectroscopy (Experimental)

Table 3: Experimental IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2960 | Medium | Aliphatic C-H Stretch |

| ~1600 | Medium | Aromatic C=C Stretch |

| ~1510 | Medium | Aromatic C=C Stretch |

| ~1270 | Strong | CH₂ Wag (-CH₂Cl) |

| ~800 | Strong | C-H Bending (out-of-plane) |

| ~730 | Strong | C-Cl Stretch |

Data obtained from the NIST WebBook.[1]

Mass Spectrometry (MS) (Predicted)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Relative Intensity (%) | Assignment |

| 224/226/228 | High | [M]⁺ (Molecular Ion) |

| 189/191 | High | [M-Cl]⁺ |

| 175/177 | Medium | [M-CH₂Cl]⁺ |

| 152 | Medium | [M-2Cl]⁺ |

| 140 | High | [C₁₁H₈]⁺ (Naphthylmethyl cation fragment) |

Prediction based on standard fragmentation patterns for benzylic halides. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in characteristic isotopic patterns for chlorine-containing fragments.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. A standard pulse sequence is used with a spectral width of approximately 12 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument at a frequency of 100 MHz. A proton-decoupled pulse sequence is employed with a spectral width of 200-220 ppm. A longer relaxation delay (e.g., 2 seconds) and a larger number of scans (e.g., 1024 or more) are typically required to obtain a spectrum with adequate signal intensity for all carbon signals.

Infrared (IR) Spectroscopy

The infrared spectrum of solid this compound is obtained using a Fourier Transform Infrared (FTIR) spectrometer.[1] The solid sample is prepared as a split mull. A small amount of the solid is ground with a mulling agent (Fluorolube for the 3800-1330 cm⁻¹ region and Nujol for the 1330-450 cm⁻¹ region) to create a fine paste.[1] This paste is then pressed between two potassium bromide (KBr) plates to form a thin film. The spectrum is recorded in transmission mode, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean KBr plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography. For EI-MS, electrons with a standard energy of 70 eV are used to ionize the sample. The resulting ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) according to their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.

Data Analysis Workflow

The following diagram illustrates a generalized workflow for the acquisition and analysis of spectroscopic data for a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to 1,5-Bis(chloromethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Bis(chloromethyl)naphthalene is an aromatic organic compound with the chemical formula C₁₂H₁₀Cl₂. It belongs to the family of substituted naphthalenes and is characterized by a naphthalene core with two chloromethyl groups (-CH₂Cl) attached at the 1 and 5 positions. This bifunctional molecule serves as a versatile building block in organic synthesis, particularly in the preparation of polymers and other complex organic molecules. Its reactivity is primarily dictated by the two chloromethyl groups, which are susceptible to nucleophilic substitution reactions. This property allows for the introduction of various functional groups, making it a valuable intermediate in the development of new materials and potential therapeutic agents. While its direct application in drug development is not extensively documented, its role as a precursor for more complex structures is of significant interest to medicinal chemists.

Crystal Structure

A thorough review of the current scientific literature and crystallographic databases reveals that a complete, experimentally determined crystal structure of This compound has not been reported. The Cambridge Structural Database (CSD), Crystallography Open Database (COD), and other public repositories do not contain an entry with the full crystallographic data (unit cell parameters, space group, and atomic coordinates) for this specific isomer.

However, the crystal structure of the closely related isomer, 1,4-Bis(chloromethyl)naphthalene , has been determined and provides valuable insight into the molecular geometry and packing of such compounds. The data for the 1,4-isomer is presented below for comparative purposes.

Crystallographic Data for 1,4-Bis(chloromethyl)naphthalene

The following table summarizes the crystallographic data obtained from a single-crystal X-ray diffraction study of 1,4-Bis(chloromethyl)naphthalene.

| Parameter | Value |

| Chemical Formula | C₁₂H₁₀Cl₂ |

| Formula Weight | 225.10 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.6887(11) |

| b (Å) | 4.5835(3) |

| c (Å) | 17.8278(13) |

| α (°) | 90 |

| β (°) | 109.666(4) |

| γ (°) | 90 |

| Volume (ų) | 1053.31(13) |

| Z | 4 |

| Temperature (K) | 296(2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) | 1.419 g/cm³ |

| Absorption Coefficient (μ) | 0.572 mm⁻¹ |

Experimental Protocols

The synthesis of this compound is typically achieved through the chloromethylation of naphthalene. This electrophilic aromatic substitution reaction introduces chloromethyl groups onto the naphthalene ring. The following protocol is based on a method described in the patent literature for producing a mixture of bis(chloromethyl)naphthalene isomers, including the 1,5-isomer.

Synthesis of this compound

Objective: To synthesize a mixture of bis(chloromethyl)naphthalene isomers, including this compound, via the chloromethylation of naphthalene.

Materials:

-

Naphthalene

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

Phosphoric Acid

-

Glacial Acetic Acid

-

Ether

-

Anhydrous Potassium Carbonate

-

Water

Equipment:

-

Three-necked flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle or water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, combine naphthalene, paraformaldehyde, glacial acetic acid, and phosphoric acid.

-

Addition of Hydrochloric Acid: While stirring, slowly add concentrated hydrochloric acid to the mixture.

-

Reaction: Heat the reaction mixture to 80-85 °C with vigorous stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with cold water, a cold 10% solution of potassium carbonate, and finally with cold water again.

-

Drying: Separate the organic layer and dry it over anhydrous potassium carbonate.

-

Solvent Removal: Filter off the drying agent and remove the solvent (ether) using a rotary evaporator.

-

Purification: The resulting crude product, a mixture of isomers, can be further purified by recrystallization or column chromatography to isolate the this compound isomer.

Visualizations

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Logical Relationship: Chloromethylation of Naphthalene

Caption: Chloromethylation of naphthalene leading to various products.

Signaling Pathway: Potential Derivatization for Drug Development

As this compound is a synthetic intermediate, it does not have a known signaling pathway. However, its functional groups can be used to synthesize a variety of derivatives with potential biological activity. The following diagram illustrates potential synthetic pathways for creating new chemical entities.

Caption: Potential derivatization of this compound.

Navigating the Solubility of 1,5-Bis(chloromethyl)naphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1,5-Bis(chloromethyl)naphthalene in organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide also includes solubility data for the structurally similar isomer, 1,4-Bis(chloromethyl)naphthalene, and the parent compound, naphthalene, to provide valuable context and predictive insights. Furthermore, a detailed experimental protocol for determining solubility is outlined, alongside a visual workflow to guide laboratory practice.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is a critical physicochemical property that influences a wide range of applications, from reaction kinetics and purification processes to formulation development in the pharmaceutical industry. It is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. For polycyclic aromatic hydrocarbons like this compound, the introduction of polar chloromethyl groups onto the nonpolar naphthalene backbone creates a molecule with mixed polarity, leading to a nuanced solubility profile.

Solubility Data

Quantitative solubility data for this compound is not extensively available in published literature. One source indicates its solubility in acetonitrile, though without specifying concentrations or temperatures. To provide a useful reference, the following tables summarize available qualitative information for this compound and quantitative data for the closely related isomer, 1,4-Bis(chloromethyl)naphthalene, and the parent compound, naphthalene.

Disclaimer: The quantitative data for 1,4-Bis(chloromethyl)naphthalene and naphthalene should be used as a directional guide for estimating the solubility of this compound. Actual solubilities will vary and should be determined experimentally.

Table 1: Qualitative and Quantitative Solubility Data for this compound and Related Compounds

| Compound | Solvent | Temperature (°C) | Solubility |

| This compound | Acetonitrile | Not Specified | Soluble[1] |

| 1,4-Bis(chloromethyl)naphthalene | Dichloromethane | 25 | 45-50 g/L[2] |

| Ethyl Acetate | Not Specified | 25-30 g/L[2] | |

| Methanol | Not Specified | 15-20 g/L[2] | |

| Hexane | Not Specified | 2-3 g/L[2] | |

| Naphthalene | Ethanol | 0 | 5 g/100g [3] |

| Ethanol | 25 | 11.3 g/100g [3] | |

| Ethanol | 40 | 19.5 g/100g [3] | |

| Ethanol | 70 | 179 g/100g [3] | |

| Acetic Acid | 6.75 | 6.8 g/100g [3] | |

| Acetic Acid | 21.5 | 13.1 g/100g [3] | |

| Acetic Acid | 42.5 | 31.1 g/100g [3] | |

| Chloroform | 0 | 19.5 g/100g [4] | |

| Chloroform | 25 | 35.5 g/100g [4] | |

| Chloroform | 40 | 49.5 g/100g [4] | |

| Chloroform | 70 | 87.2 g/100g [4] | |

| Carbon Tetrachloride | Not Specified | Soluble[3] | |

| Benzene | Not Specified | Soluble[3] | |

| Toluene | Not Specified | Soluble[3] | |

| Carbon Disulfide | Not Specified | Soluble[3] | |

| Acetone | Not Specified | Soluble[5] |

Based on the data for the 1,4-isomer, it can be inferred that this compound likely exhibits good solubility in chlorinated solvents like dichloromethane and moderate solubility in polar aprotic solvents like ethyl acetate. Its solubility is expected to be lower in polar protic solvents such as methanol and poor in nonpolar hydrocarbon solvents like hexane. The data for naphthalene clearly demonstrates that for this class of compounds, solubility in organic solvents generally increases with temperature.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of a compound like this compound in an organic solvent using the isothermal shake-flask method.

1. Materials and Equipment:

-

This compound (solute)

-

Selected organic solvent(s)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Accurately pipette a known volume of the selected organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

Accurately weigh the filtered solution to determine its mass.

-

Dilute the filtered solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using the chosen analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample solution and determine its concentration from the calibration curve.

-

3. Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

References

An In-depth Technical Guide to the Reactivity of 1,5-Bis(chloromethyl)naphthalene with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Bis(chloromethyl)naphthalene is a versatile bifunctional electrophile that serves as a valuable building block in organic synthesis, polymer chemistry, and materials science. The presence of two reactive chloromethyl groups on the rigid naphthalene scaffold allows for a variety of nucleophilic substitution reactions, leading to the formation of diverse molecular architectures, including macrocycles, polymers, and functionalized naphthalene derivatives. This technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, summarizing key quantitative data, detailing experimental protocols, and illustrating reaction pathways.

The two primary reactive sites in this compound are the benzylic carbons of the chloromethyl groups. These are susceptible to nucleophilic attack, proceeding primarily through an SN2 mechanism. The rigid 1,5-disposition of these groups can lead to the formation of unique cyclic structures when reacted with difunctional nucleophiles.

Synthesis of this compound

The starting material, this compound, is typically synthesized via the chloromethylation of naphthalene. A common method involves the reaction of naphthalene with paraformaldehyde and hydrogen chloride in the presence of a catalyst system.

Experimental Protocol: Chloromethylation of Naphthalene

A procedure for the synthesis of a mixture of bis(chloromethyl)naphthalene isomers has been reported. In a 2-liter jacketed separable flask equipped with a stirrer, dropping funnel, and condenser, 230.7 g (1.80 mol) of purified naphthalene, 129.2 g (3.96 mol) of 92% paraformaldehyde, and 461.4 g of methylcyclohexane are charged and heated to 80°C while stirring. A mixture of 485.5 g of 80% sulfuric acid and 6.71 g (0.018 mol) of a phase transfer catalyst (such as cetylpyridinium chloride) is added to the dropping funnel. Hydrogen chloride gas is continuously bubbled through the reaction mixture. The acid-catalyst mixture is added dropwise over 2 hours while maintaining the reaction temperature at 80°C. After the addition is complete, the reaction is stirred for an additional 8 hours at 80°C. Upon cooling, the product crystallizes and can be isolated by filtration. This method has been reported to yield a mixture of 1,4- and this compound.[1]

Reactivity with Nucleophiles

The reactivity of this compound is characterized by the nucleophilic displacement of the chloride ions. The nature of the nucleophile dictates the structure of the resulting product.

Reaction with Sulfur Nucleophiles

This compound readily reacts with sulfur nucleophiles, particularly dithiols, to form macrocyclic thioethers, also known as naphthalenophanes. These reactions are typically carried out under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

Table 1: Synthesis of Naphthalenophanes from this compound and Dithiols

| Dithiol Nucleophile | Product | Solvent | Base | Yield (%) |

| 1,2-Ethanedithiol | 2,5-Dithia--INVALID-LINK--2naphthalenophane | Xylene | CsOH | 28 |

| 1,3-Propanedithiol | 2,6-Dithia--INVALID-LINK--3naphthalenophane | Xylene | CsOH | 35 |

| 1,4-Butanedithiol | 2,7-Dithia--INVALID-LINK--4naphthalenophane | Xylene | CsOH | 41 |

| 1,5-Pentanedithiol | 2,8-Dithia--INVALID-LINK--5naphthalenophane | Xylene | CsOH | 45 |

| 2,2'-bis(mercaptomethyl)-1,1'-binaphthyl | Chiral Naphthalenophane | Toluene | CsOH | 30 |

A solution of 1.13 g (5 mmol) of this compound in 100 mL of xylene and a solution of 0.68 g (5 mmol) of 1,5-pentanedithiol and 1.65 g (11 mmol) of cesium hydroxide monohydrate in 100 mL of methanol are added simultaneously and dropwise over a period of 10 hours to 500 mL of vigorously stirred xylene at 60°C. After the addition is complete, the mixture is stirred for an additional 2 hours at 60°C. The solvent is then evaporated, and the residue is purified by column chromatography on silica gel with dichloromethane as the eluent to afford the product.

A similar approach has been used in the synthesis of a --INVALID-LINK--naphthalenoparacyclophane-1,13-diene, where 1,5-bis(bromomethyl)-2,6-bis(octyloxy)naphthalene was reacted with 1,4-benzenedimethanethiol.[6][7] This underscores the general applicability of this method for forming thioether linkages from bis(halomethyl)naphthalenes.

Reaction with Nitrogen Nucleophiles

Reactions with nitrogen nucleophiles, such as primary and secondary amines, are expected to proceed readily to form the corresponding 1,5-bis(aminomethyl)naphthalene derivatives. While specific examples with this compound are not extensively detailed in the reviewed literature, general procedures for similar reactions with 1-chloromethylnaphthalene suggest that the reactions can be carried out by refluxing the reactants in an appropriate solvent with a base like potassium carbonate.

Reaction with Oxygen Nucleophiles

The reaction of this compound with oxygen nucleophiles, such as alkoxides or phenoxides, is expected to proceed via a Williamson ether synthesis to yield the corresponding bis-ethers. With diols or bisphenols as nucleophiles, this reaction can lead to the formation of polyethers or macrocyclic ethers.

Reaction with Carbon Nucleophiles

Reactions with carbon nucleophiles, such as cyanide or malonate esters, provide a route to extend the carbon framework. For instance, reaction with potassium cyanide would be expected to yield 1,5-naphthalenediacetonitrile, a precursor to the corresponding dicarboxylic acid and diamine.

Conclusion

This compound is a highly reactive and versatile building block. Its reactions with various nucleophiles, particularly difunctional ones, open avenues for the synthesis of complex molecular architectures like macrocycles and polymers. The reaction outcomes are highly dependent on the nature of the nucleophile and the reaction conditions. The provided experimental protocols and data serve as a valuable resource for researchers and scientists in designing synthetic routes to novel compounds with potential applications in drug development and materials science. Further exploration of the reactivity of this compound with a broader range of nucleophiles is warranted to fully exploit its synthetic potential.

References

- 1. JP5087312B2 - A method for producing bis (chloromethyl) naphthalene. - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US4237323A - Method for preparing α-naphthol - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Bent and Twisted: Synthesis of an Alkoxy-Substituted (1,5)Naphthalene-paracyclophanediene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 1,5-Bis(chloromethyl)naphthalene

Abstract: This technical guide provides a comprehensive overview of the synthesis mechanism for 1,5-bis(chloromethyl)naphthalene, a key intermediate in the development of advanced polymers and specialty chemicals. The document details the underlying electrophilic aromatic substitution mechanism, provides detailed experimental protocols derived from established literature, and presents quantitative data in a structured format. This paper is intended for researchers, chemists, and professionals in the fields of organic synthesis and drug development.

Introduction

This compound is a bifunctional aromatic compound featuring a naphthalene core substituted with two reactive chloromethyl groups. This structure makes it a valuable monomer and cross-linking agent in the synthesis of high-performance polymers, such as poly(naphthalene ether)s, which exhibit desirable thermal and fluorescent properties. Its well-defined rigidity and reactive handles also allow for its use as a building block in the creation of complex organic molecules and pharmaceutical intermediates.

The primary route to synthesizing this compound is through the direct chloromethylation of naphthalene. This process, however, typically yields a mixture of isomers, including the 1,4- and 1,5-disubstituted products, alongside monosubstituted and polysubstituted byproducts. Understanding the reaction mechanism and controlling the experimental conditions are therefore critical to maximizing the yield of the desired 1,5-isomer.

Core Synthesis Mechanism: Electrophilic Aromatic Substitution

The synthesis of this compound from naphthalene is a classic example of an electrophilic aromatic substitution (SEAr) reaction, specifically a form of the Blanc-Quelet reaction.[1] The reaction involves the substitution of two hydrogen atoms on the naphthalene ring with chloromethyl (-CH₂Cl) groups.

The overall process can be broken down into three key stages:

-

Generation of the electrophile.

-

First electrophilic attack to form 1-(chloromethyl)naphthalene.

-

Second electrophilic attack to form bis(chloromethyl)naphthalene isomers.

Generation of the Chloromethyl Electrophile

The reactive electrophile, often represented as the chloromethyl cation (ClCH₂⁺) or a related polarized complex, is generated in situ from formaldehyde (or its trimer, paraformaldehyde) and hydrogen chloride, typically under acidic conditions provided by a Brønsted or Lewis acid catalyst.[1][2]

Caption: Generation of the chloromethyl electrophile from formaldehyde and HCl.

First Substitution: Formation of 1-(chloromethyl)naphthalene

Naphthalene reacts more readily than benzene in electrophilic aromatic substitution.[3] The first chloromethylation occurs preferentially at the C1 (or α) position. This regioselectivity is due to the greater stability of the arenium ion intermediate formed upon α-attack. The α-intermediate has two resonance structures that preserve the aromaticity of the adjacent benzene ring, whereas the intermediate from β-attack has only one such structure.[4]

Caption: First electrophilic substitution on naphthalene.

Second Substitution: Formation of this compound

The second electrophilic attack occurs on the monosubstituted naphthalene ring. The existing -CH₂Cl group is a weakly deactivating, ortho, para-directing group. However, in the case of naphthalene, substitution on the second ring is common. The electrophile will attack the unsubstituted ring at its most activated positions, which are C5 and C8 (α-positions). This leads primarily to a mixture of 1,5- and 1,8-dinitronaphthalene in nitration reactions. A similar principle applies to chloromethylation, where attack at the C5 and C4 positions leads to the 1,5- and 1,4- isomers, respectively.

Caption: Second electrophilic substitution leading to isomeric products.

Quantitative Data Summary

The yield and isomer ratio of bis(chloromethyl)naphthalene are highly dependent on the reaction conditions. The following table summarizes data from a representative synthesis.

| Parameter | Value | Source |

| Naphthalene | 230.7 g (1.80 mol) | [5] |

| Paraformaldehyde (92%) | 129.2 g (3.96 mol) | [5] |

| Sulfuric Acid (80%) | 485.5 g | [5] |

| Solvent | Methylcyclohexane | [5] |

| Reaction Temperature | 80 °C | [5] |

| Reaction Time | 8 hours (post-addition) | [5] |

| Naphthalene Conversion | 100% | [5] |

| Bis(chloromethyl)naphthalene Yield | 71.2% | [5] |

| Isomer Ratio | ||

| 1,4-isomer | 55.3% | [5] |

| 1,5-isomer | 44.7% | [5] |

Experimental Protocols

The following protocols are adapted from established literature and provide a basis for the synthesis of mono- and bis-chloromethylated naphthalene derivatives.

Caution: Chloromethylnaphthalene and its byproducts are lachrymators and vesicants (blistering agents). All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[6]

Protocol 1: Synthesis of Bis(chloromethyl)naphthalene

This protocol is adapted from a patented procedure aimed at producing a mixture of 1,4- and this compound.[5]

Materials:

-

Purified Naphthalene: 230.7 g (1.80 mol)

-

92% Paraformaldehyde: 129.2 g (3.96 mol)

-

Methylcyclohexane: 461.4 g

-

80% Sulfuric Acid: 485.5 g

-

Hydrogen Chloride Gas

Procedure:

-

Charge a 2 L jacketed separable flask equipped with a stirrer, dropping funnel, and condenser with naphthalene, paraformaldehyde, and methylcyclohexane.

-

Heat the mixture to 80 °C while stirring.

-

Prepare a mixture of 80% sulfuric acid and a phase transfer catalyst (e.g., 6.71 g CPC) in the dropping funnel.

-

Continuously bubble hydrogen chloride gas through the reaction mixture.

-

Over 2 hours, add the sulfuric acid mixture dropwise, maintaining the reaction temperature at 80 °C.

-

After the addition is complete, continue stirring the reaction at 80 °C for 8 hours.

-

Upon completion, cool the reaction mixture and perform an appropriate aqueous workup to separate the organic layer.

-

The organic layer containing the product is then subjected to purification, typically involving distillation or crystallization to separate the isomers.

Caption: Experimental workflow for the synthesis of bis(chloromethyl)naphthalene.

Protocol 2: Synthesis of 1-(Chloromethyl)naphthalene (with Bis-substituted Byproduct)

This procedure, adapted from Organic Syntheses, primarily yields the monosubstituted product, but the distillation residue contains bis(chloromethyl)naphthalene.[6] Modifying conditions (e.g., reaction time, stoichiometry) could increase the yield of the disubstituted product.

Materials:

-

Naphthalene: 256 g (2 moles)

-

Paraformaldehyde: 110 g

-

Glacial Acetic Acid: 260 ml

-

85% Phosphoric Acid: 165 ml

-

Concentrated Hydrochloric Acid: 362 ml (4.2 moles)

-

Ether

-

10% Potassium Carbonate Solution

-

Anhydrous Potassium Carbonate

Procedure:

-

In a 3 L three-necked flask fitted with a reflux condenser and a stirrer, combine naphthalene, paraformaldehyde, glacial acetic acid, 85% phosphoric acid, and concentrated hydrochloric acid.

-

Heat the mixture in a water bath at 80–85 °C with vigorous stirring for 6 hours.[6]

-

Cool the mixture to 15–20 °C and transfer to a separatory funnel.

-

Wash the crude product layer sequentially with two 1 L portions of cold water, 500 ml of cold 10% potassium carbonate solution, and finally 500 ml of cold water.

-

Dissolve the washed product in 200 ml of ether and dry over anhydrous potassium carbonate.

-

Distill the dried solution, first at atmospheric pressure to remove the ether, then under reduced pressure.

-

Collect the 1-chloromethylnaphthalene fraction at 128–133 °C / 5 mm Hg.

-

The residue remaining in the distillation flask will consist mainly of bis(chloromethyl)naphthalene and di-1-naphthylmethane.[6] This residue can be further purified.

Conclusion

The synthesis of this compound is achieved through the chloromethylation of naphthalene via an electrophilic aromatic substitution mechanism. The reaction proceeds in two stages, with the initial formation of 1-(chloromethyl)naphthalene followed by a second substitution that yields a mixture of 1,4- and 1,5-isomers. Precise control over reaction parameters such as temperature, time, and reagent stoichiometry is essential for influencing the product distribution and overall yield. The protocols and data presented in this guide offer a foundational understanding for researchers aiming to synthesize and utilize this versatile chemical intermediate. Further research into selective catalysis could pave the way for methods that favor the formation of the 1,5-isomer with higher purity.

References

- 1. Quelet reaction - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. Naphthalene - Wikipedia [en.wikipedia.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. JP5087312B2 - A method for producing bis (chloromethyl) naphthalene. - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

A Prospective Theoretical Analysis of 1,5-Bis(chloromethyl)naphthalene: A Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Bis(chloromethyl)naphthalene is a halogenated aromatic hydrocarbon with potential applications in organic synthesis and materials science. Despite its significance, a detailed theoretical and computational investigation of its structural and electronic properties is currently absent in the scientific literature. This technical guide aims to bridge this gap by presenting a prospective theoretical study of this compound. While direct computational data for this specific isomer is scarce, this document provides a comprehensive framework for its theoretical analysis, drawing upon established computational methodologies and available experimental data. This guide summarizes known experimental properties, outlines detailed protocols for a robust computational investigation, and presents expected theoretical data in a structured format. Furthermore, it includes essential visualizations of the molecular structure and a proposed computational workflow to guide future research endeavors in this area.

Introduction

Naphthalene derivatives are a cornerstone in the development of functional materials, pharmaceuticals, and agrochemicals. The introduction of reactive functional groups, such as chloromethyl moieties, onto the naphthalene scaffold provides versatile synthons for further chemical transformations. This compound, in particular, offers a unique geometric arrangement of its reactive sites, which can influence the properties of resulting polymers and macrocycles.

A thorough understanding of the molecule's conformational preferences, electronic structure, and vibrational modes is crucial for predicting its reactivity and designing novel applications. Computational chemistry provides a powerful toolkit for elucidating these properties at the atomic level. This guide outlines a prospective theoretical study of this compound, intended to serve as a roadmap for researchers in the field.

Known Experimental Data

Table 1: Experimental Data for a Mixture of 1,4- and this compound

| Property | Value | Reference |

| Melting Point | 112–120 °C | [1] |

| ¹H NMR (300 MHz, CDCl₃, δ, ppm) | ||

| -CH₂Cl | 5.05–5.07 (m) | [1] |

| Aromatic H | 7.50–7.69 (m) | [1] |

| Aromatic H | 8.19–8.23 (m) | [1] |

| ¹³C NMR (75 MHz, CDCl₃, δ, ppm) | ||

| -CH₂Cl | 44.22–44.56 | [1] |

| Aromatic C | 124.46, 125.52, 126.05, 127.00, 127.94, 131.52, 133.83, 134.57 | [1] |

Note: The NMR data corresponds to a mixture of 1,4- and 1,5-isomers.

Proposed Theoretical and Computational Methodology

To gain a comprehensive understanding of the molecular properties of this compound, a systematic computational study is proposed. This study would involve geometry optimization, vibrational frequency analysis, and the calculation of various electronic properties using Density Functional Theory (DFT), a widely used and reliable quantum chemical method.

Computational Protocol

A detailed protocol for the theoretical investigation of this compound is outlined below. This protocol is based on standard practices for the computational analysis of organic molecules.

Software: Gaussian 16 or a similar quantum chemistry software package.

Level of Theory:

-

Geometry Optimization and Vibrational Frequencies: B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Electronic Properties (HOMO, LUMO, etc.): The same B3LYP/6-311++G(d,p) level of theory.

-

Solvation Effects: The Polarizable Continuum Model (PCM) can be employed to simulate the effects of a solvent (e.g., chloroform, as used in NMR experiments) on the molecular properties.

Calculation Steps:

-

Conformational Search: A thorough conformational analysis should be performed to identify the global minimum energy structure. This can be achieved by systematically rotating the chloromethyl groups.

-

Geometry Optimization: The initial structures from the conformational search will be fully optimized without any symmetry constraints to find the stationary points on the potential energy surface.

-

Frequency Calculation: Vibrational frequency calculations will be performed on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

-

Electronic Structure Analysis: From the optimized geometry, various electronic properties will be calculated, including:

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions.

-

Molecular Electrostatic Potential (MEP) map.

-

Natural Bond Orbital (NBO) analysis to study charge distribution and intramolecular interactions.

-

-

NMR Chemical Shift Calculation: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method and compared with the experimental data.

Expected Theoretical Results

Based on the proposed computational protocol and knowledge of related compounds, the following theoretical data and insights are anticipated.

Molecular Geometry

The geometry optimization is expected to reveal a non-planar conformation for this compound due to steric hindrance between the peri-hydrogen and the chloromethyl group. The key optimized geometrical parameters, such as bond lengths, bond angles, and dihedral angles, can be summarized in a table for easy comparison. For context, data from a crystallographic study of the 1,4-isomer is available and shows torsion angles of -104.1° and -101.9° for the Cring-Cring-Cmethylene-Cl bonds.[2]

Table 2: Predicted Key Geometrical Parameters for this compound (Placeholder Data)

| Parameter | Predicted Value (Å or °) |

| Bond Lengths (Å) | |

| C-C (aromatic) | 1.37 - 1.43 |

| C-C (alkyl) | ~1.51 |

| C-H (aromatic) | ~1.08 |

| C-H (alkyl) | ~1.09 |

| C-Cl | ~1.80 |

| Bond Angles (°) | |

| C-C-C (aromatic) | 118 - 122 |

| C-C-CH₂Cl | ~120 |

| H-C-H (alkyl) | ~109.5 |

| C-C-Cl | ~110 |

| Dihedral Angles (°) | |

| Cring-Cring-Cmethylene-Cl | To be determined |

Vibrational Analysis

The calculated vibrational frequencies will provide a theoretical infrared (IR) and Raman spectrum. These spectra can be compared with experimental data if available, to validate the computational model. The characteristic vibrational modes, such as C-H stretching, C=C aromatic stretching, and C-Cl stretching, can be assigned.

Electronic Properties

The analysis of the frontier molecular orbitals (HOMO and LUMO) is crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO will provide an indication of the molecule's kinetic stability. The Molecular Electrostatic Potential (MEP) map will visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Table 3: Predicted Electronic Properties of this compound (Placeholder Data)

| Property | Predicted Value |

| HOMO Energy (eV) | To be determined |

| LUMO Energy (eV) | To be determined |

| HOMO-LUMO Gap (eV) | To be determined |

| Dipole Moment (Debye) | To be determined |

Visualizations

Visual representations are essential for conveying complex information. The following diagrams, generated using the DOT language for Graphviz, illustrate the molecular structure and a proposed computational workflow.

Conclusion

This technical guide provides a comprehensive framework for a theoretical investigation of this compound. While direct computational studies on this molecule are currently lacking, the proposed methodologies, based on established quantum chemical techniques, offer a clear path forward for researchers. The outlined computational protocol, coupled with the expected nature of the theoretical results, will enable a thorough characterization of the structural and electronic properties of this important synthetic building block. The findings from such a study will be invaluable for predicting its reactivity, understanding its behavior in different chemical environments, and ultimately, for the rational design of new materials and molecules with tailored functionalities. This guide serves as a call to the research community to undertake a detailed computational analysis of this compound to unlock its full potential.

References

An In-depth Technical Guide to 1,5-Bis(chloromethyl)naphthalene: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Bis(chloromethyl)naphthalene is a bifunctional naphthalene derivative that has garnered interest as a versatile building block in organic synthesis and materials science. Its rigid structure and the presence of two reactive chloromethyl groups at the 1 and 5 positions of the naphthalene core make it a valuable precursor for the synthesis of a variety of compounds, including polymers, macrocycles, and potential pharmaceutical intermediates. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and key applications of this compound, with a focus on detailed experimental protocols and quantitative data.

Introduction

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a fundamental scaffold for a wide array of chemical compounds. Functionalization of the naphthalene ring system allows for the fine-tuning of its electronic and steric properties, leading to materials with tailored characteristics. Among the various substituted naphthalenes, those bearing reactive functional groups are of particular importance in synthetic chemistry. This compound stands out due to its C2 symmetry and the ability of its two chloromethyl groups to undergo nucleophilic substitution reactions, making it an ideal monomer for polymerization and a linker in supramolecular chemistry.

Discovery and History

The precise initial "discovery" of this compound is not well-documented in a singular, seminal publication. Its emergence in the chemical literature is closely tied to the broader exploration of chloromethylation reactions of naphthalene. Early investigations into the synthesis of 1-chloromethylnaphthalene often noted the formation of di-substituted byproducts.[1]

The systematic study and characterization of specific isomers of bis(chloromethyl)naphthalene, including the 1,5-isomer, appeared in mid-20th-century literature. Notably, early reports on the physical properties of this compound can be traced back to Japanese publications in the 1950s and 1960s. For instance, a 1955 paper by Shimamura in Kogakuin Daigaku Kenkyu Hokoku and a 1964 article by Negoro in Koru Taru provided initial data on its boiling and melting points, respectively.[2] These early works laid the groundwork for understanding the fundamental properties of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀Cl₂ | [3][4] |

| Molecular Weight | 225.11 g/mol | [3][4] |

| Melting Point | 130-140 °C | [2] |

| Boiling Point | 175-185 °C at 12 Torr | [2] |

| Appearance | Not explicitly stated, but related compounds are crystalline solids. | |

| Solubility | While specific data for the 1,5-isomer is limited, related bis(chloromethyl)arenes show solubility in polar organic solvents like dichloromethane, chloroform, and acetone, with limited solubility in non-polar solvents. Solubility is expected to increase with temperature.[5] | |

| Infrared Spectrum | Available through the NIST WebBook.[6] |

Synthesis of this compound

The primary route for the synthesis of this compound is through the chloromethylation of naphthalene. This reaction typically involves the treatment of naphthalene with formaldehyde and hydrogen chloride in the presence of a catalyst. The reaction can produce a mixture of mono- and di-substituted isomers, with the isomer ratio being influenced by the reaction conditions.

General Reaction Scheme

The overall transformation for the synthesis of bis(chloromethyl)naphthalene is depicted below. The reaction proceeds via electrophilic aromatic substitution.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol from Patent Literature

A method for producing a mixture of bis(chloromethyl)naphthalene isomers, with a significant proportion of the 1,5-isomer, has been detailed in the Japanese patent JP5087312B2.[3]

Materials:

-

Purified Naphthalene A: 230.7g (1.80 mol)

-

92% Paraformaldehyde: 129.2g (3.96 mol)

-

Methylcyclohexane: 461.4g

-

80% Sulfuric Acid: 485.5g

-

Cetylpyridinium chloride (CPC) (Phase Transfer Catalyst): 6.71g (0.018 mol)

-

Hydrogen Chloride Gas

Procedure:

-

Charge a 2L jacketed separable flask equipped with a stirrer, dropping funnel, and condenser with purified naphthalene, 92% paraformaldehyde, and methylcyclohexane.

-

Heat the mixture to 80 °C with stirring.

-

Prepare a mixture of 80% sulfuric acid and CPC and add it to the dropping funnel.

-

Continuously blow hydrogen chloride gas (at a rate of 2 mol per hour) into the reaction mixture while adding the sulfuric acid/CPC mixture dropwise over 2 hours, maintaining the reaction temperature at 80 °C.

-

After the addition is complete, allow the reaction to proceed at 80 °C for 8 hours.

-

Upon completion, cool the reaction mixture to obtain crystals of bis(chloromethyl)naphthalene.

-

The product can be purified by washing with water and subsequent recrystallization from a suitable solvent like methanol.

Results:

-

Naphthalene conversion rate: 100%

-

Total yield of bis(chloromethyl)naphthalene: 71.2%

-

Isomer ratio in the product mixture:

-

1,4-isomer: 55.3%

-

1,5-isomer: 44.7%

-

Spectroscopic Characterization

While a comprehensive set of publicly available spectra for this compound is limited, some data is available.

-

Infrared (IR) Spectroscopy: An IR spectrum is available in the NIST WebBook, which can be used for the identification of the compound by comparing the vibrational modes.[6]

Reactivity and Applications

The reactivity of this compound is dominated by the two primary chloromethyl groups. These groups are susceptible to nucleophilic substitution reactions, allowing for the facile introduction of a wide range of functionalities. This reactivity makes it a valuable monomer and cross-linking agent in polymer chemistry and a versatile building block in organic synthesis.

Polymer Synthesis

A significant application of this compound is in the synthesis of high-performance polymers. Its rigid naphthalene core can impart desirable properties such as high thermal stability and specific optoelectronic characteristics to the resulting polymers. For instance, it can be used in the synthesis of poly(naphthalene vinylene)s and other conjugated polymers for potential use in organic electronics.

A related compound, 1,5-bis(bromomethyl)naphthalene, has been used in the synthesis of --INVALID-LINK--naphthalenoparacyclophane-1,13-diene, showcasing the utility of these bifunctional naphthalenes in creating strained and interesting molecular architectures.[7][8]

Organic Synthesis

The ability to replace the chlorine atoms with other functional groups through nucleophilic substitution opens up numerous possibilities in organic synthesis. For example, reaction with amines, alcohols, thiols, and carbanions can lead to a diverse array of more complex molecules. This makes this compound a useful starting material for the synthesis of macrocycles, molecular clips, and other supramolecular structures.

The general workflow for utilizing this compound in derivatization is outlined below.

Caption: General reaction pathway for the derivatization of this compound.

Conclusion

This compound is a valuable and versatile bifunctional building block in modern organic and materials chemistry. While its early history is intertwined with the broader development of naphthalene chemistry, specific synthetic methods and characterization data have solidified its importance. The ability to undergo a range of nucleophilic substitution reactions at its two chloromethyl groups allows for the creation of a wide variety of complex molecules and polymers. For researchers and professionals in drug development and materials science, a thorough understanding of its synthesis, properties, and reactivity is crucial for harnessing its full potential in the creation of novel and functional materials. Further research, particularly in the full elucidation of its spectroscopic properties and exploration of its applications in medicinal chemistry, will undoubtedly continue to expand the utility of this important compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Naphthalene, 1,5-bis(chloromethyl)- (CAS 1733-76-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. JP5087312B2 - A method for producing bis (chloromethyl) naphthalene. - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. mdpi.com [mdpi.com]

- 6. 1,5-BIS-CHLOROMETHYL-NAPHTHALENE [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Bent and Twisted: Synthesis of an Alkoxy-Substituted (1,5)Naphthalene-paracyclophanediene - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: 1,5-Bis(chloromethyl)naphthalene Safety and Handling

Physicochemical Properties

A summary of the known physical and chemical properties for 1,5-Bis(chloromethyl)naphthalene is provided below. The lack of extensive experimental data necessitates reliance on basic chemical information.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₀Cl₂ | [1] |

| Molecular Weight | 225.11 g/mol | [1] |

| CAS Number | 1733-76-2 | [1] |

| Appearance | Presumed to be a solid at room temperature. | Inferred from related compounds. |

| Boiling Point | Data not available. | |

| Melting Point | Data not available. | |

| Solubility | Data not available. Likely soluble in organic solvents. | Inferred from related compounds. |

| Density | Data not available. |

Toxicological Data and Hazard Information

No specific toxicological studies for this compound, such as LD50 or LC50 values, have been identified in the public literature. The hazard information presented here is based on the known toxicology of 1-(chloromethyl)naphthalene and the general reactivity of benzylic halides. The presence of two chloromethyl groups may enhance its toxic potential.

| Hazard Category | Description | Reference (extrapolated from 1-(chloromethyl)naphthalene) |

| Acute Toxicity (Oral) | Harmful if swallowed. | [2][3] |

| Acute Toxicity (Dermal) | Harmful in contact with skin. | [2][3] |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | [2][3] |

| Serious Eye Damage/Irritation | Causes serious eye damage. | [2][3] |

| Carcinogenicity | Suspected of causing cancer. Naphthalene is listed as a possible human carcinogen (Group 2B) by IARC. | [4][5] |

| Aquatic Toxicity | No specific data available. Chlorinated aromatic compounds are often toxic to aquatic life. | [6] |

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound. The following guidelines are based on best practices for handling reactive and potentially carcinogenic chemicals and are supplemented with information from the SDS of 1-(chloromethyl)naphthalene.

| Protocol | Detailed Recommendations | Reference (extrapolated from 1-(chloromethyl)naphthalene) |

| Engineering Controls | All manipulations should be carried out in a certified chemical fume hood with a face velocity of at least 100 feet per minute. Ensure that an eyewash station and a safety shower are readily accessible. | [3][7] |

| Personal Protective Equipment (PPE) | Eye/Face Protection: Chemical safety goggles in combination with a full-face shield. Skin Protection: Chemical-resistant gloves (e.g., Viton®, Barrier®), a flame-retardant lab coat, and closed-toe shoes. Consider double-gloving. Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required. | [3][7] |

| General Handling | Avoid all personal contact, including inhalation of dust or vapors. Prevent the formation of dust and aerosols. Use only non-sparking tools. Keep away from heat, sparks, and open flames. | [2][7] |

| Storage | Store in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area. Store away from incompatible materials such as strong oxidizing agents, strong bases, and metals. The storage area should be designated for carcinogenic and highly toxic materials. | [2][3] |

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Measures | Reference (extrapolated from 1-(chloromethyl)naphthalene) |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [2][3] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing all contaminated clothing. Seek immediate medical attention. | [2][3][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [2][3][7] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [2][3][8] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves the chloromethylation of naphthalene. The following is a general protocol that can be adapted.

Materials:

-

Naphthalene

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

Glacial Acetic Acid

-

Phosphoric Acid

-

A suitable workup solvent (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a well-ventilated chemical fume hood, equip a round-bottom flask with a magnetic stirrer, reflux condenser, and an addition funnel.

-

Charge the flask with naphthalene, paraformaldehyde, glacial acetic acid, and phosphoric acid.

-

While stirring vigorously, heat the mixture to approximately 80-90°C.

-

Slowly add concentrated hydrochloric acid to the reaction mixture.

-

Maintain the reaction at this temperature for several hours, monitoring its progress using an appropriate analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully pour the mixture over crushed ice and water.

-

The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water to remove residual acids.

-

The crude product can be further purified by recrystallization from a suitable solvent.

Reactivity Analysis via Solvolysis Kinetics

The reactivity of the benzylic chloride groups can be quantitatively assessed by measuring the rate of solvolysis. This general protocol outlines a method to determine the reaction kinetics.

Materials:

-

This compound

-

Solvent system (e.g., 80:20 ethanol:water)

-

pH indicator or a pH meter

-

Standardized solution of a weak base (e.g., sodium bicarbonate)

-

Constant temperature bath

Procedure:

-

Prepare a stock solution of this compound of known concentration in the chosen solvent.

-

Place a known volume of the solvent system in a reaction vessel maintained at a constant temperature.

-

Add a pH indicator or insert a calibrated pH probe.

-

Initiate the reaction by adding a small, known volume of the this compound stock solution to the thermostated solvent.

-

Monitor the reaction progress by measuring the time it takes for the pH to change due to the production of HCl.

-

Alternatively, maintain a constant pH by titrating the generated HCl with the standardized weak base solution. The rate of addition of the base is proportional to the rate of the reaction.

-

Calculate the rate constant from the change in reactant concentration (or product formation) over time.

Visualizations

Caption: General reaction pathway for nucleophilic substitution of this compound.

References

Methodological & Application

Synthesis of Fluorescent Polymers Using 1,5-Bis(chloromethyl)naphthalene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of fluorescent polymers derived from 1,5-bis(chloromethyl)naphthalene. The unique 1,5-substitution pattern on the naphthalene core imparts specific photophysical and material properties, making these polymers promising candidates for applications in fluorescent sensing, bio-imaging, and organic light-emitting diodes (OLEDs).

Introduction